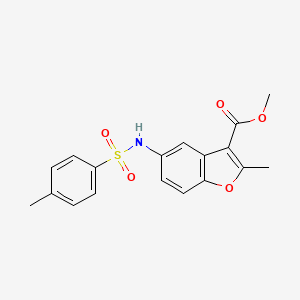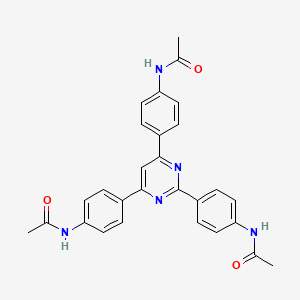
5-(3-NITROBENZOYL)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Descripción general
Descripción
5-(3-NITROBENZOYL)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique combination of functional groups, including a nitrobenzoyl group, a thiazole ring, and an isoindole-dione structure. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-NITROBENZOYL)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoindole-Dione Core: This can be achieved by the cyclization of phthalic anhydride with an appropriate amine under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.
Attachment of the Nitrobenzoyl Group: The final step involves the acylation of the intermediate with 3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid.
Substitution: Electrophilic reagents such as bromine (Br₂) or chlorinating agents.
Major Products Formed
Reduction: Formation of 5-(3-AMINOBENZOYL)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE.
Substitution: Formation of halogenated derivatives of the thiazole ring.
Aplicaciones Científicas De Investigación
5-(3-NITROBENZOYL)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(3-NITROBENZOYL)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(3-NITROBENZOYL)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Unique due to the combination of nitrobenzoyl, thiazole, and isoindole-dione structures.
5-(3-AMINOBENZOYL)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but with an amino group instead of a nitro group.
5-(3-CHLOROBENZOYL)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
5-(3-nitrobenzoyl)-2-(1,3-thiazol-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9N3O5S/c22-15(10-2-1-3-12(8-10)21(25)26)11-4-5-13-14(9-11)17(24)20(16(13)23)18-19-6-7-27-18/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBGVULVYAMJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-iodophenyl)-4-{4-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B3571140.png)
![(4Z)-4-{3-bromo-5-methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3571144.png)


![N-(4-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}PHENYL)ACETAMIDE](/img/structure/B3571173.png)
![2-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-4-nitrophenol](/img/structure/B3571180.png)
![N-(3-ethynylphenyl)-2-{3-[(3-ethynylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B3571198.png)
![4-(2-chlorobenzyl)-N-[4-(methylthio)benzylidene]-1-piperazinamine](/img/structure/B3571206.png)

![N-(1,3-thiazol-2-yl)-4-[4-(1,3-thiazol-2-ylcarbamoyl)phenoxy]benzamide](/img/structure/B3571216.png)
![dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate](/img/structure/B3571225.png)

